4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid
Description
4-(4-Bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is a structurally complex molecule featuring a seven-membered azepane ring core. Key functional groups include:
- A tert-butoxy carbonyl (Boc) group at the 1-position, which serves as a protective moiety for amines, enhancing stability during synthetic processes.
- A phenoxy substituent at the 4-position, further modified with bromo (Br) and cyano (CN) groups.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways due to the azepane scaffold’s prevalence in bioactive molecules. Its design balances steric accessibility (via the Boc group) with reactive handles (Br, CN) for further derivatization .
Properties
IUPAC Name |
4-(4-bromo-2-cyanophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5/c1-18(2,3)27-17(25)22-9-4-7-19(8-10-22,16(23)24)26-15-6-5-14(20)11-13(15)12-21/h5-6,11H,4,7-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGDHIDECYAZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)OC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromo group to the phenol ring.
Cyanation: Conversion of the bromo group to a cyano group.
Formation of the Azepane Ring: Cyclization to form the azepane ring structure.
Introduction of the tert-butoxycarbonyl Group: Protection of the amine group using tert-butoxycarbonyl chloride.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromo group with other nucleophiles.
Hydrolysis: Removal of the tert-butoxycarbonyl protecting group under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium azide or thiols.
Hydrolysis: Use of hydrochloric acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary amines.
Scientific Research Applications
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the azepane ring can interact with biological receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, enabling comparative analysis of their physicochemical and synthetic properties.
Tert-butyl 4-[3-(4'-Cyano-3-fluorophenoxy)propyl]-1,4-diazepane-1-carboxylate (CAS 360553-94-2)
- Molecular Formula : C₂₀H₂₈FN₃O₃
- Molecular Weight : 377.46 g/mol
- Key Features: 1,4-Diazepane ring (seven-membered ring with two nitrogen atoms) vs. azepane (one nitrogen). Fluorine substituent on the phenoxy group, enhancing lipophilicity and metabolic stability compared to bromine. Propyl linker between the diazepane and phenoxy group, increasing conformational flexibility.
- Applications : Likely used in medicinal chemistry for optimizing pharmacokinetic profiles due to fluorine’s electronegativity and the propyl spacer’s adaptability .
(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic Acid (CAS 834884-94-5)
- Molecular Formula: Not explicitly provided (inferred: C₁₉H₂₆BrN₂O₄).
- Key Features: Acetic acid side chain instead of a direct carboxylic acid attachment to the azepane/diazepane core. Bromophenyl group linked via a carbonyl, differing from the target compound’s phenoxy ether bridge.
- Applications : The acetic acid moiety may influence binding to metal ions or charged residues in enzymatic active sites, suggesting utility in protease inhibitor design .
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic Acid (CAS 477867-85-9)
- Molecular Formula: C₂₄H₁₈ClNO₂S
- Molecular Weight : 420.92 g/mol
- Key Features: Quinoline core (aromatic, planar) vs. non-aromatic azepane. Sulfanyl (S–) linkage and chlorophenyl group, offering distinct electronic and steric properties compared to bromo-cyanophenoxy.
- Applications: Quinoline derivatives are common in antimalarial and anticancer agents; the sulfanyl group may enhance radical scavenging or metal chelation .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| 4-(4-Bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | Not provided | Azepane | Br, CN, Boc, carboxylic acid | ~450 (estimated) | Pharmaceutical intermediates |
| Tert-butyl 4-[3-(4'-cyano-3-fluorophenoxy)propyl]-1,4-diazepane-1-carboxylate | 360553-94-2 | 1,4-Diazepane | F, CN, propyl linker, Boc | 377.46 | PK/PD optimization |
| (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid | 834884-94-5 | 1,4-Diazepane | Br, Boc, acetic acid | ~410 (estimated) | Enzyme inhibition |
| 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid | 477867-85-9 | Quinoline | Cl, methylphenyl sulfanyl, carboxylic acid | 420.92 | Anticancer/antimicrobial agents |
Research Findings and Implications
- Steric and Electronic Effects : Bromine in the target compound may hinder rotational freedom compared to fluorine or chlorine in analogs, affecting binding pocket interactions .
- Synthetic Flexibility : The Boc group enables selective deprotection for sequential functionalization, a strategy shared with CAS 360553-94-2 .
- Biological Relevance: Quinoline-based analogs (e.g., CAS 477867-85-9) highlight the trade-off between aromatic rigidity (quinoline) and conformational adaptability (azepane) in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
